molecular formula C24H22O5 B12789271 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- CAS No. 152490-67-0

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis-

Cat. No.: B12789271
CAS No.: 152490-67-0
M. Wt: 390.4 g/mol
InChI Key: OYZJMWNTTGTNBX-NTKDMRAZSA-N
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Description

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include methoxy groups and phenylmethoxy groups, which are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Benzofuro(3,2-c)(1)benzopyran
  • 6a,11a-Dihydro-3,8-dimethoxy-9-(phenylmethoxy)-benzopyran
  • 6H-Benzofuro(3,2-c)(1)benzopyran derivatives

Uniqueness

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of benzofuran and benzopyran moieties, along with the presence of methoxy and phenylmethoxy groups, makes it a versatile compound with diverse applications.

Properties

CAS No.

152490-67-0

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

(6aS,11aS)-3,8-dimethoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C24H22O5/c1-25-16-8-9-17-20(10-16)28-14-19-18-11-22(26-2)23(12-21(18)29-24(17)19)27-13-15-6-4-3-5-7-15/h3-12,19,24H,13-14H2,1-2H3/t19-,24-/m1/s1

InChI Key

OYZJMWNTTGTNBX-NTKDMRAZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC

Origin of Product

United States

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